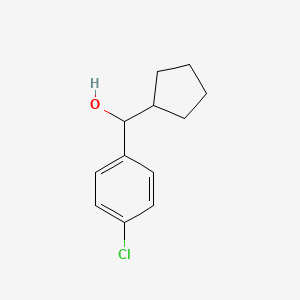

![molecular formula C17H14Cl2N2O3S2 B3010532 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide CAS No. 895453-27-7](/img/structure/B3010532.png)

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide is a derivative of benzo[d]thiazol, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The presence of dichloro substituents on the benzene ring and the tosyl group attached to the propanamide moiety suggests that this compound could exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related benzo[d]thiazol derivatives typically involves the reaction of 2-aminobenzothiazole with various reagents to introduce different functional groups. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives was achieved by reacting 2-aminobenzothiazole with chloroacetyl chloride, hydrazine hydrate, isatin, and Thioglycolic acid . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as nucleophilic substitution reactions and amide bond formation.

Molecular Structure Analysis

The molecular structure of benzo[d]thiazol derivatives can be characterized by various spectroscopic techniques such as NMR, IR spectroscopy, and mass spectrometry. For example, the crystal structure of a related compound, N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide, was determined using single-crystal X-ray diffraction to reveal its conformational features . These techniques would be essential in confirming the structure of this compound and understanding its conformational dynamics.

Chemical Reactions Analysis

Benzo[d]thiazol derivatives can participate in various chemical reactions due to their reactive sites. The amide group can be involved in hydrolysis reactions, while the aromatic rings can undergo electrophilic substitution. The presence of halogens on the benzene ring could make it more reactive towards nucleophilic aromatic substitution. The specific reactivity of this compound would depend on the electronic effects of the substituents and the overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms can increase the compound's density and influence its solubility in organic solvents. The crystallographic data of a related compound, N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, showed a density of 1.509 g/cm3 . Such data are crucial for understanding the material properties of this compound, which could be predicted to have similar characteristics due to structural similarities.

Relevant Case Studies

The benzo[d]thiazol derivatives have been studied for various biological activities. For example, some compounds in this class have demonstrated psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities . These activities are often correlated with the structural characteristics and physicochemical parameters of the compounds. While the specific biological activities of this compound are not provided, it is plausible that it could exhibit similar properties, making it a candidate for further biological evaluation.

科学的研究の応用

Antimicrobial and Antiviral Activities

Studies have indicated that derivatives of benzothiazole possess significant antimicrobial and antiviral properties. For instance, compounds synthesized from benzothiazoles have shown effectiveness against a range of microbial strains, including bacteria and fungi, highlighting their potential as antimicrobial agents (B'Bhatt & Sharma, 2017). Additionally, certain benzothiazole sulfonamide derivatives have exhibited antiviral activities, especially against tobacco mosaic virus, presenting a promising avenue for antiviral drug development (Zhuo Chen et al., 2010).

Herbicidal Applications

The herbicidal potential of benzamide derivatives, similar in structural functionality to N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide, has been explored with positive outcomes. These compounds have demonstrated herbicidal activity against annual and perennial grasses, suggesting their utility in agricultural practices (K. Viste et al., 1970).

Anticancer Properties

Research into benzothiazole derivatives has also uncovered their potential in anticancer treatments. Certain compounds within this chemical class have shown cytotoxic effects against tumor cell lines, indicating their relevance in developing new anticancer therapies (A. Zablotskaya et al., 2013). This aligns with the broader search for effective and selective anticancer agents in contemporary medicinal chemistry.

作用機序

Target of Action

Benzothiazole derivatives have been known to exhibit anti-tubercular activity . They have been found to inhibit the growth of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs .

Biochemical Pathways

Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.

Pharmacokinetics

Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.

Result of Action

Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis , suggesting that they may have bacteriostatic or bactericidal effects against this organism.

Action Environment

The solubility properties of thiazole derivatives suggest that the compound’s action may be influenced by the pH and ionic strength of its environment.

特性

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O3S2/c1-10-2-4-11(5-3-10)26(23,24)9-8-14(22)20-17-21-16-13(25-17)7-6-12(18)15(16)19/h2-7H,8-9H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRSJMYMGQZHRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

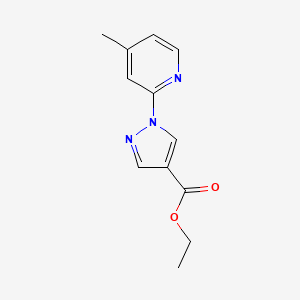

![(4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione](/img/structure/B3010449.png)

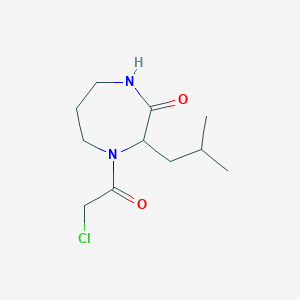

![[4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate](/img/structure/B3010451.png)

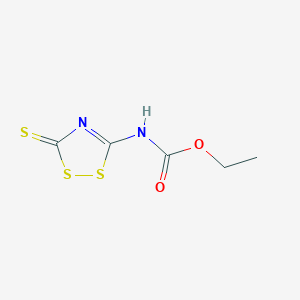

![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3010453.png)

![2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B3010455.png)

![N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B3010456.png)

![N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3010459.png)

![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3010461.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B3010463.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide](/img/structure/B3010471.png)

![Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate](/img/structure/B3010472.png)